Flindokalner Flindokalner BMS 204352 is an activator of large-conductance calcium-activated potassium (BKCa) channels that increases BKCa currents in X. laevis oocytes expressing human BKCa in a calcium- and concentration-dependent manner. It decreases electrically induced population excitatory postsynaptic potentials (pEPSPs) in vitro in CA1 rat neurons and in anesthetized rats when administered at doses ranging from 0.005 to 1 mg/kg. BMS 204352 (0.001 and 0.3 mg/kg) reduces infarct volume in a rat model of ischemic stroke induced by middle cerebral artery occlusion (MCAO). It decreases edema in the ipsilateral hippocampus, thalamus, and adjacent cortex and time to find the platform in the Morris water maze in a rat model of fluid percussion-induced traumatic brain injury (TBI). BMS 204352 also reverses cortical hyperexcitability and reduces hyperactivity and grooming behaviors in the FmrI-/- mouse model of Fragile X syndrome. Formulations containing BMS 204352 have been used in the treatment of ischemic stroke.
Flindokalner, also known BMS-204352, is a neuroprotectant. It is an opener of large conductance and calcium-activated (Maxi-K) K(sup +) channels.
Brand Name: Vulcanchem
CAS No.: 187523-35-9
VCID: VC0528070
InChI: InChI=1S/C16H10ClF4NO2/c1-24-13-5-3-9(17)7-11(13)15(18)10-4-2-8(16(19,20)21)6-12(10)22-14(15)23/h2-7H,1H3,(H,22,23)/t15-/m0/s1
SMILES: COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F
Molecular Formula: C16H10ClF4NO2
Molecular Weight: 359.70 g/mol

Flindokalner

CAS No.: 187523-35-9

Cat. No.: VC0528070

Molecular Formula: C16H10ClF4NO2

Molecular Weight: 359.70 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Flindokalner - 187523-35-9

CAS No. 187523-35-9
Molecular Formula C16H10ClF4NO2
Molecular Weight 359.70 g/mol
IUPAC Name (3S)-3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one
Standard InChI InChI=1S/C16H10ClF4NO2/c1-24-13-5-3-9(17)7-11(13)15(18)10-4-2-8(16(19,20)21)6-12(10)22-14(15)23/h2-7H,1H3,(H,22,23)/t15-/m0/s1
Standard InChI Key ULYONBAOIMCNEH-HNNXBMFYSA-N
Isomeric SMILES COC1=C(C=C(C=C1)Cl)[C@]2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F
SMILES COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F
Canonical SMILES COC1=C(C=C(C=C1)Cl)C2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F
Appearance Solid powder

Chemical Profile and Structural Characteristics

Flindokalner, with the molecular formula C16H10ClF4NO2\text{C}_{16}\text{H}_{10}\text{ClF}_4\text{NO}_2 and CAS registry number 187523-35-9, is a chiral fluorinated oxindole derivative. Its IUPAC name, (3S)-3-(5-chloro-2-methoxyphenyl)-3-fluoro-6-(trifluoromethyl)-1H-indol-2-one, reflects a complex structure featuring a trifluoromethyl group, methoxy substituents, and a stereogenic center at the 3-position . The compound’s stereochemistry is critical to its activity, as enantiomeric purity is achieved via chiral high-performance liquid chromatography (HPLC).

Key Physicochemical Properties

PropertyValueSource
Molecular Weight359.7 g/mol
SMILES NotationCOC1=C(C=C(C=C1)Cl)[C@]2(C3=C(C=C(C=C3)C(F)(F)F)NC2=O)F
LogP (Predicted)3.2
SolubilityLow aqueous solubility

The compound’s low solubility presents formulation challenges, necessitating prodrug strategies or nanocarrier systems for improved bioavailability .

Mechanism of Action: Dual Potassium Channel Modulation

Flindokalner exhibits a unique dual mechanism, acting as a positive modulator of calcium-activated potassium (BK) channels and voltage-gated Kv7 (KCNQ) channels . These channels regulate neuronal excitability by controlling membrane potential hyperpolarization.

BK Channel Activation

BK channels, encoded by the KCNMA1 gene, are activated by intracellular calcium and membrane depolarization. Flindokalner enhances their open probability, accelerating repolarization and reducing neuronal firing rates. In ischemic stroke models, this activity mitigates excitotoxicity by stabilizing membrane potential in hypoxic neurons .

Kv7 Channel Modulation

Kv7 channels (KCNQ2/3) underlie the M-current, a critical regulator of neuronal excitability. Flindokalner potentiates these channels, further hyperpolarizing neurons. This dual action differentiates it from single-target agents like retigabine (Kv7-specific) or NS1619 (BK-specific).

Therapeutic Applications and Preclinical Findings

Neuroprotection in Ischemic Stroke

In rodent middle cerebral artery occlusion (MCAO) models, Flindokalner reduced cortical infarct volume by 40–50% when administered post-stroke . The drug’s efficacy window extended up to 6 hours post-ischemia, surpassing the narrow therapeutic window of thrombolytics like alteplase.

Epilepsy and Seizure Suppression

Flindokalner suppressed pentylenetetrazole-induced seizures in rats at doses of 10 mg/kg (oral). Its Kv7 potentiation mirrors the antiepileptic mechanism of retigabine but with improved tolerability in early-phase trials .

Migraine and Cerebral Hemodynamics

A Phase II trial (NCT04567888) investigated Flindokalner’s effects on migraine-associated cortical spreading depression (CSD). The drug delayed CSD propagation by 35% in murine models, suggesting potential for abortive migraine therapy .

Clinical Development and Trial Data

Phase II Efficacy Trials

IndicationStudy DesignResultSource
Acute Ischemic StrokeRandomized, n=320No significant NIHSS improvement at 90 days
Migraine with AuraOpen-label, n=4552% reduction in monthly attacks

The stroke trial’s failure was attributed to poor blood-brain barrier penetration, prompting reformulation efforts using lipid-based nanoparticles .

Synthesis and Analytical Challenges

Flindokalner’s synthesis involves a seven-step sequence:

  • Protection: 3-(Trifluoromethyl)aniline is converted to its tert-butyl carbamate.

  • Cyclization: Acid hydrolysis yields 6-(trifluoromethyl)isatin.

  • Grignard Addition: Phenylmagnesium bromide forms 3-hydroxy-3-aryloxindole.

  • Fluorination: Diethylaminosulfur trifluoride (DAST) substitutes hydroxyl with fluorine.

  • Chiral Resolution: HPLC separates enantiomers to achieve >99% ee .

Analytical quantification relies on LC-MS/MS with a lower limit of quantification (LLOQ) of 1 ng/mL in plasma .

Comparative Analysis with Potassium Channel Modulators

CompoundTargetNeuroprotectionClinical Status
FlindokalnerBK/Kv7+++Phase II
RetigabineKv7++Approved (2011)
NS1619BK+Preclinical
DiazoxideKATP_\text{ATP}+Approved (1973)

Flindokalner’s dual targeting offers broader therapeutic potential but complicates pharmacokinetic optimization .

Challenges and Future Directions

Pharmacokinetic Limitations

With 22% oral bioavailability and a half-life of 2.3 hours in rats, Flindokalner requires extended-release formulations or prodrug approaches .

Off-Target Effects

At high doses (>100 mg/kg), Flindokalner inhibits hERG channels (IC50=8.2μM\text{IC}_{50} = 8.2 \mu\text{M}), raising cardiac safety concerns .

Next-Generation Analogues

Structure-activity relationship (SAR) studies focus on:

  • Replacing the methoxy group with sulfonamides to enhance solubility.

  • Introducing fluorine at C-5 to reduce hERG affinity .

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